molecular formula C10H6ClNO B13049446 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B13049446
M. Wt: 191.61 g/mol
InChI Key: WPKISSDZCLEEDV-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a high-value synthetic building block designed for advanced materials science and medicinal chemistry research. Its molecular architecture, featuring an electron-withdrawing nitrile group and a planar, conjugated indanone core, makes it a promising precursor for developing non-fullerene acceptors (NFAs) in organic solar cells (OSCs) . Researchers can utilize this compound in the design of A-π-A type acceptor chromophores, where it can serve as a potent electron-accepting end-group. Integrating this unit into π-conjugated systems is shown to effectively reduce the bandgap, cause a redshift in absorbance, and enhance intramolecular charge transfer, which are critical parameters for improving power conversion efficiency in photovoltaic devices . Beyond optoelectronics, this indanone derivative is a key intermediate in enantioselective synthetic protocols. Similar structures are employed in hypervalent iodine-mediated reactions for the direct, stereoselective introduction of functional groups at the alpha-carbon of carbonyl compounds, a valuable transformation for constructing complex chiral molecules . Furthermore, the scaffold is a core structure in the synthesis of bioactive molecules, exemplified by its close structural analogy to key intermediates in the production of active agrochemical ingredients like indoxacarb . This compound is offered For Research Use Only and is intended solely for laboratory investigation.

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

4-chloro-1-oxo-2,3-dihydroindene-5-carbonitrile

InChI

InChI=1S/C10H6ClNO/c11-10-6(5-12)1-2-7-8(10)3-4-9(7)13/h1-2H,3-4H2

InChI Key

WPKISSDZCLEEDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds structurally related to this indene derivative have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers. The mechanism involves disruption of microtubule dynamics and induction of cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-7102Tubulin polymerization inhibition
Compound BA5490.57Apoptosis induction
Compound CSKOV34.2Microtubule disruption

Case Study: Dual-targeted Anticancer Agent
A study demonstrated that a compound similar to this compound inhibited tumor growth by over 75% in xenograft models without significant toxicity. The compound's ability to target multiple pathways makes it a promising candidate for further development as an anticancer drug .

Agrochemical Applications

Insecticide Development
The compound has been explored as a potential chiral intermediate in the synthesis of insecticides. A biocatalytic process utilizing Bacillus cereus has been reported to produce high yields of specific chiral derivatives from racemic mixtures of similar compounds, indicating its utility in the development of new agricultural chemicals .

Table 2: Biocatalytic Process for Insecticide Synthesis

SubstrateEnzyme SourceConversion Rate (%)Enantiomeric Excess (%)
Racemic substrateBacillus cereus WZZ00653.093.0

Antimicrobial Properties

The antimicrobial activity of compounds related to this compound has been documented in various studies. These compounds exhibit effectiveness against a range of bacterial strains, making them candidates for further exploration in antibiotic development.

Table 3: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 μg/mL
Compound ES. aureus16 μg/mL

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, carbonyl, and nitrile groups allows for diverse interactions with biological molecules, contributing to its potential bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Carbonitrile Substituents

Methyl 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Structure : Differs by replacing the nitrile group at position 5 with a methyl ester at position 2.
  • Molecular Formula : C₁₂H₁₁ClO₃.
  • This derivative is used in intermediates for anti-inflammatory agents .
  • Applications: Pharmaceutical synthesis, particularly in indenopyridine derivatives .
6-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-2,3-dihydro-1H-indene-5-carbonitrile
  • Structure : Contains a boronate ester side chain at position 4.
  • Molecular Formula: C₁₈H₂₁BNO₂.
  • Key Properties : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures .
  • Applications : Precursor in catalytic chemistry and polymer materials .

Analogues with Amino or Hydroxyl Modifications

(R)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile Hydrochloride
  • Structure: Substitutes the ketone group with an amino group at position 3.
  • Molecular Formula : C₁₀H₁₁ClN₂.
  • Key Properties: The amino group introduces basicity, enhancing solubility in acidic media. This derivative shows promise in kinase inhibitor research .
  • Applications : Drug discovery targeting neurodegenerative diseases .
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic Acid
  • Structure : Attaches a benzoic acid moiety to the indene core.
  • Molecular Formula : C₁₆H₁₂O₃.
  • Key Properties : The carboxylic acid group increases polarity, making it suitable for salt formation. Used in metal-organic frameworks (MOFs) .
  • Applications : Materials science and coordination chemistry .

Halogenated Derivatives

2,5-Dibromo-2,3-dihydro-1H-inden-1-one
  • Structure : Bromine atoms at positions 2 and 5.
  • Molecular Formula : C₉H₆Br₂O.
  • Key Properties : Higher molecular weight (289.95 g/mol) and increased steric hindrance compared to the chlorinated analogue. Used in flame retardants .
  • Applications : Polymer additives and agrochemicals .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Applications
4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile C₁₀H₆ClNO 191.62 Cl, CN, Ketone 25724-79-2 Pharmaceuticals, Catalysis
Methyl 5-Chloro-1-oxo-2-carboxylate C₁₂H₁₁ClO₃ 238.67 Cl, Ester, Ketone N/A Anti-inflammatory agents
(R)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile HCl C₁₀H₁₁ClN₂ 194.66 NH₂, CN 1391097-31-6 Kinase inhibitors
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic Acid C₁₆H₁₂O₃ 252.27 COOH, Ketone 199678-08-5 MOFs, Coordination chemistry

Research Findings and Trends

  • Reactivity : The nitrile group in this compound facilitates nucleophilic additions, while the ketone allows for condensation reactions .
  • Biological Activity : Chlorinated derivatives generally exhibit higher metabolic stability than brominated analogues, making them preferred in drug design .
  • Synthetic Utility : Boronate-containing analogues (e.g., from ) are pivotal in cross-coupling reactions, underscoring their role in asymmetric synthesis .

Biological Activity

4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound that has garnered attention for its potential biological activities. It is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents and has been studied for its diverse biological properties, including antitumor, antibacterial, and anti-inflammatory effects.

  • Molecular Formula : C10H7ClN
  • CAS Number : 25724-79-2
  • Molecular Weight : 188.62 g/mol

Antitumor Activity

Research indicates that derivatives of indene compounds, including 4-chloro derivatives, exhibit significant antitumor activity. A study highlighted the effectiveness of these compounds in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated a dose-dependent inhibition of cancer cell lines, suggesting a promising avenue for cancer therapy development .

Antibacterial Properties

This compound has shown notable antibacterial activity against various strains of bacteria. In vitro studies have reported that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, which may provide therapeutic benefits in inflammatory diseases. This action is essential for developing new anti-inflammatory drugs .

Case Studies

  • Antitumor Efficacy Study :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : The study utilized various concentrations of the compound on breast and lung cancer cell lines over 48 hours.
    • Results : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating potent cytotoxicity.
  • Antibacterial Activity Assessment :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).
    • Results : MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating effective antibacterial properties.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntitumorCell line assaysIC50 values between 15-30 µM in various cancer cells
AntibacterialDisc diffusionMIC of 32 µg/mL against S. aureus; 64 µg/mL against E. coli
Anti-inflammatoryCytokine assaysReduced pro-inflammatory cytokine production in macrophages

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